2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
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Description
2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H26N4O4S and its molecular weight is 478.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Compounds synthesized from related chemical structures have been studied for their potential as anti-inflammatory and analgesic agents, showing significant inhibitory activity on COX-2 selectivity, and protective effects in analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor and Antifolate Activities
- Research has led to the synthesis of compounds with a similar chemical structure that act as dual inhibitors of dihydrofolate reductase and thymidylate synthase. These have shown promise as antitumor agents, displaying significant inhibitory activity against human tumor cell lines (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Antimicrobial Properties
- Studies have synthesized various compounds with structural similarities, revealing antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain. This indicates potential applications in addressing bacterial resistance (Vlasov, Vlasova, Severina, Krolenko, Borysov, Abu Sharkh, Vlasov, & Georgiyants, 2021).
Anti-HIV Activity
- Synthesized compounds closely related to the specified chemical have shown high activity against the wild-type HIV-1 strain. Some of these compounds exhibited inhibitory potency similar to existing HIV-1 inhibitors, indicating their potential in HIV-1 treatment (Li, Luo, Yang, Huang, Li, Zheng, Ni, Cui, Zhang, Li, Zhang, Tang, Zhang, Zheng, He, & Xiao, 2020).
Properties
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-15-4-3-5-19(16(15)2)26-23(30)13-34-25-27-20-8-9-29(12-18(20)24(31)28-25)11-17-6-7-21-22(10-17)33-14-32-21/h3-7,10H,8-9,11-14H2,1-2H3,(H,26,30)(H,27,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTBLMJCPTYRPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC5=C(C=C4)OCO5)C(=O)N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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